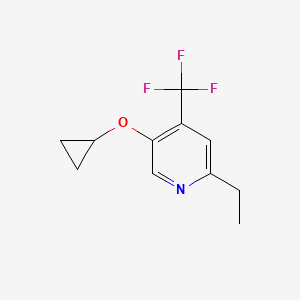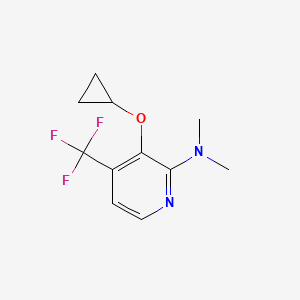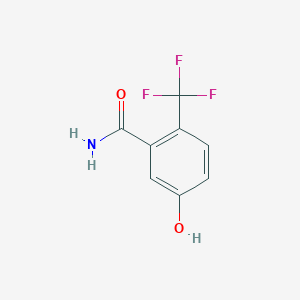
(6-Formyl-4-iodopyridin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Formyl-4-iodopyridin-2-YL)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with formyl and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Formyl-4-iodopyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method starts with the iodination of a pyridine derivative, followed by formylation and subsequent acetic acid substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6-Formyl-4-iodopyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium azide (NaN3) or organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: Produces (6-Carboxy-4-iodopyridin-2-YL)acetic acid.
Reduction: Produces (6-Hydroxymethyl-4-iodopyridin-2-YL)acetic acid.
Substitution: Produces various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In organic synthesis, (6-Formyl-4-iodopyridin-2-YL)acetic acid serves as a versatile building block for constructing more complex molecules. It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology
In biological research, this compound can be used to study enzyme interactions and as a precursor for bioactive molecules. Its derivatives may exhibit antimicrobial or anticancer properties, making it valuable in drug discovery.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors. The compound’s unique structure allows for the design of molecules with high specificity and potency.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of (6-Formyl-4-iodopyridin-2-YL)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites, while the iodine atom can participate in halogen bonding, influencing molecular interactions and stability.
Comparison with Similar Compounds
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid: Used as a protective group in peptide synthesis.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Pyridine-2-acetic acid: A simpler analog used in various organic reactions.
Uniqueness
(6-Formyl-4-iodopyridin-2-YL)acetic acid is unique due to its combination of formyl and iodine substituents on the pyridine ring. This combination provides distinct reactivity and interaction profiles, making it a valuable compound for specialized applications in synthesis and research.
Properties
CAS No. |
1393574-55-4 |
|---|---|
Molecular Formula |
C8H6INO3 |
Molecular Weight |
291.04 g/mol |
IUPAC Name |
2-(6-formyl-4-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6INO3/c9-5-1-6(3-8(12)13)10-7(2-5)4-11/h1-2,4H,3H2,(H,12,13) |
InChI Key |
RAWNXTVDIVXYKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)









